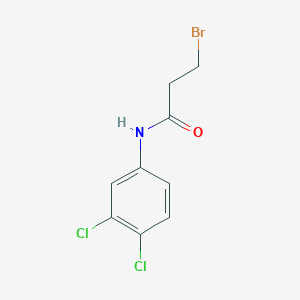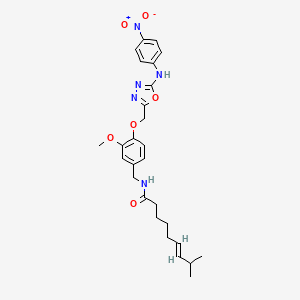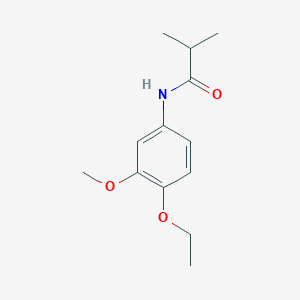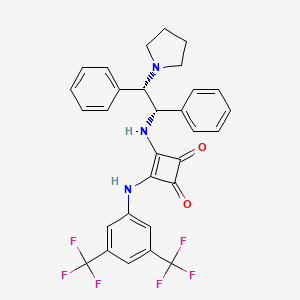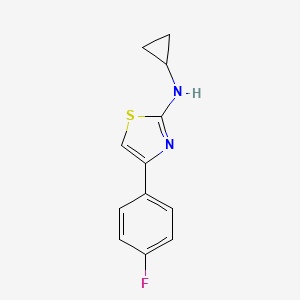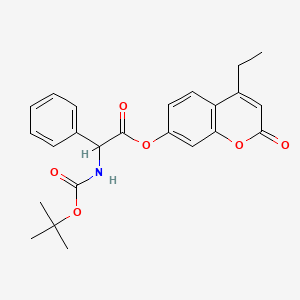
4-ethyl-2-oxo-2H-chromen-7-yl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-2-oxo-2H-chromen-7-yl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromenone core, an ethyl group, and a tert-butoxycarbonyl-protected amino acid ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate typically involves multiple steps. One common method includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl iodide and a strong base like potassium carbonate.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the protected amino acid with the chromenone derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethyl-2-oxo-2H-chromen-7-yl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized using reagents like potassium permanganate.
Reduction: The carbonyl groups can be reduced using agents such as sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl groups using alkyl halides and a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various alkylated derivatives.
Applications De Recherche Scientifique
4-ethyl-2-oxo-2H-chromen-7-yl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, potentially inhibiting their activity. The tert-butoxycarbonyl-protected amino acid ester can be hydrolyzed in vivo, releasing the active amino acid which can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-ethyl-2-oxo-2H-chromen-7-yl N-{[(2-methyl-2-propanyl)oxy]carbonyl}-β-alaninate
- 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate
Uniqueness
4-ethyl-2-oxo-2H-chromen-7-yl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromenone core, ethyl group, and tert-butoxycarbonyl-protected amino acid ester make it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C24H25NO6 |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
(4-ethyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate |
InChI |
InChI=1S/C24H25NO6/c1-5-15-13-20(26)30-19-14-17(11-12-18(15)19)29-22(27)21(16-9-7-6-8-10-16)25-23(28)31-24(2,3)4/h6-14,21H,5H2,1-4H3,(H,25,28) |
Clé InChI |
LGFWKXVUDHYMHO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C3=CC=CC=C3)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


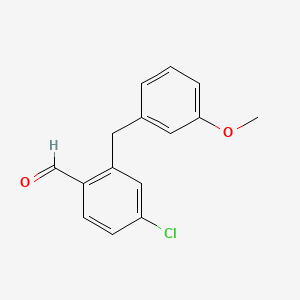
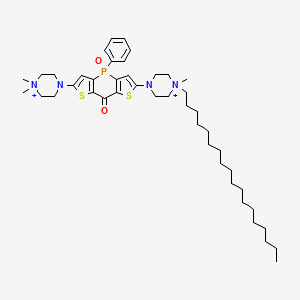
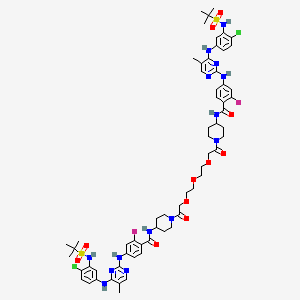
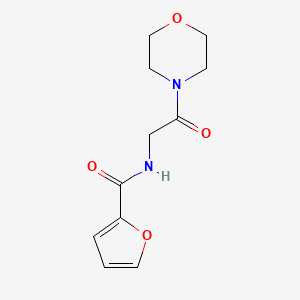
![(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol](/img/structure/B14904424.png)

